molecular formula C19H21ClN2O5S B6577990 3-chloro-4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 1171505-41-1

3-chloro-4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B6577990
CAS No.: 1171505-41-1
M. Wt: 424.9 g/mol
InChI Key: LSHXMEYSXGUIBG-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound featuring a sulfonamide group attached to a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps:

  • Formation of the quinoline scaffold: : This is usually achieved through the Povarov reaction, which combines an arylamine, an aldehyde, and an alkene under acidic conditions.

  • Introduction of the sulfonamide group: : The sulfonamide functionality can be introduced via sulfonyl chloride intermediates and subsequent reaction with the amine.

  • Substitution reactions:

Industrial Production Methods

Industrial-scale production may involve optimized reaction conditions, such as:

  • Catalysts: : Utilizing acid catalysts for the Povarov reaction.

  • Solvents: : Solvents like dichloromethane or toluene to facilitate reactions.

  • Temperature control: : Precise temperature regulation to maximize yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions:

  • Oxidation: : It can be oxidized under strong conditions, potentially affecting the methoxy or chloro substituents.

  • Reduction: : Reduction might target the quinoline or sulfonamide groups.

  • Substitution: : Both the chloro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogen gas with palladium on carbon, or lithium aluminum hydride.

  • Substitution: : Nucleophiles like sodium methoxide or sodium amide.

Major Products

  • Oxidation: : Could lead to quinoline-oxide derivatives or modifications on the benzene ring.

  • Reduction: : Could yield partially hydrogenated quinoline derivatives.

  • Substitution: : Various substituted quinolines, depending on the nucleophile used.

Scientific Research Applications

3-chloro-4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has a broad range of applications in research:

  • Chemistry: : As a building block for more complex molecules in synthetic organic chemistry.

  • Biology: : Potential as a ligand in biochemical assays.

  • Medicine: : Investigated for its pharmacological properties, possibly as an antitumor or antimicrobial agent.

  • Industry: : Potential use in materials science, for developing new polymers or as a functional additive.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is subject to ongoing research:

  • Molecular Targets: : It may interact with enzymes or receptors, altering their activity.

  • Pathways Involved: : Could influence signal transduction pathways, leading to cellular responses such as apoptosis in cancer cells or inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxy-N-[1-(2-acetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide: : Differing by the presence of an acetyl group instead of a methoxyacetyl group.

  • 4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide: : Lacking the chloro substituent.

Uniqueness

The compound’s unique combination of a sulfonamide group and a tetrahydroquinoline scaffold, coupled with chloro and methoxy substituents, distinguishes it from other similar compounds, potentially leading to different biological activities and chemical reactivities.

Properties

IUPAC Name

3-chloro-4-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O5S/c1-26-12-19(23)22-9-3-4-13-5-6-14(10-17(13)22)21-28(24,25)15-7-8-18(27-2)16(20)11-15/h5-8,10-11,21H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHXMEYSXGUIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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